molecular formula C21H25FN2O2 B2788017 4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide CAS No. 477862-38-7

4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide

Cat. No.: B2788017
CAS No.: 477862-38-7
M. Wt: 356.441
InChI Key: MENOYZNZRJKLAK-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-butyl)-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide is a useful research compound. Its molecular formula is C21H25FN2O2 and its molecular weight is 356.441. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.

Mode of Action

It is believed that it interacts with its target enzyme, potentially inhibiting its function . This could lead to disruption in the fatty acid synthesis pathway, affecting the production of essential cellular components.

Biochemical Pathways

The compound primarily affects the fatty acid synthesis pathway By interacting with the FabZ enzyme, it could disrupt the dehydration process in this pathway

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c1-21(2,3)18-9-7-17(8-10-18)20(25)24-23-15-16-5-11-19(12-6-16)26-14-4-13-22/h5-12,15H,4,13-14H2,1-3H3,(H,24,25)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENOYZNZRJKLAK-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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